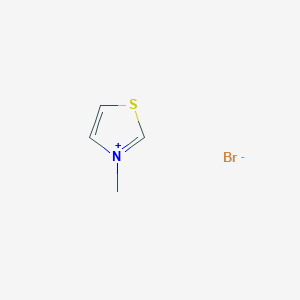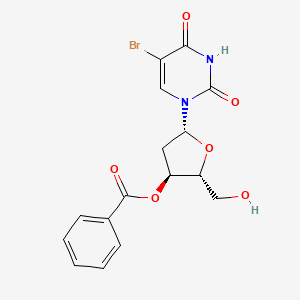
3'-O-Benzoyl-5-bromo-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. This compound is often used in scientific research, particularly in studies involving DNA synthesis and cell proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Benzoyl-5-bromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine followed by benzoylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The benzoylation step involves the reaction of the brominated product with benzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for 3’-O-Benzoyl-5-bromo-2’-deoxyuridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Benzoyl-5-bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is 5-bromo-2’-deoxyuridine.
Applications De Recherche Scientifique
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is widely used in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Biology: Employed in studies of DNA synthesis and cell proliferation.
Medicine: Investigated for its potential use in cancer treatment as a radiosensitizer.
Industry: Used in the production of diagnostic tools and research reagents.
Mécanisme D'action
3’-O-Benzoyl-5-bromo-2’-deoxyuridine exerts its effects by incorporating into DNA during the S phase of the cell cycle, replacing thymidine. This incorporation can cause mutations and disrupt DNA synthesis, making it useful for studying cell proliferation and as a potential cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine: Similar in structure but lacks the benzoyl group.
5-Fluoro-2’-deoxyuridine: Another thymidine analogue used in cancer research.
2’-Deoxyuridine: The parent compound without bromine or benzoyl modifications.
Uniqueness
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is unique due to its dual modifications (bromine and benzoyl groups), which enhance its utility in specific research applications, particularly in studying DNA synthesis and cell proliferation .
Propriétés
Numéro CAS |
63660-20-8 |
|---|---|
Formule moléculaire |
C16H15BrN2O6 |
Poids moléculaire |
411.20 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H15BrN2O6/c17-10-7-19(16(23)18-14(10)21)13-6-11(12(8-20)24-13)25-15(22)9-4-2-1-3-5-9/h1-5,7,11-13,20H,6,8H2,(H,18,21,23)/t11-,12+,13+/m0/s1 |
Clé InChI |
QZBDXUVERDQSEC-YNEHKIRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


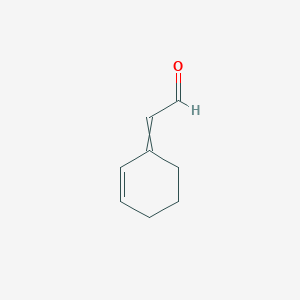
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
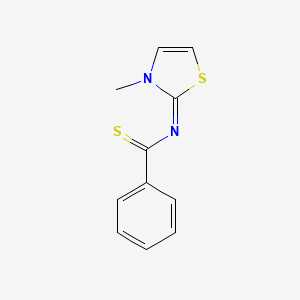
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

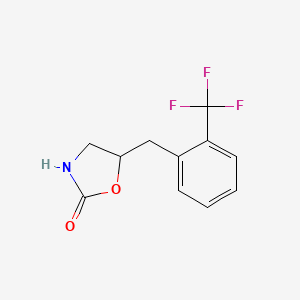
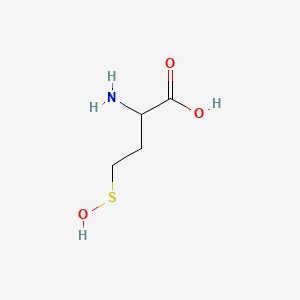
![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
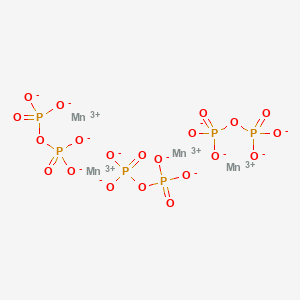
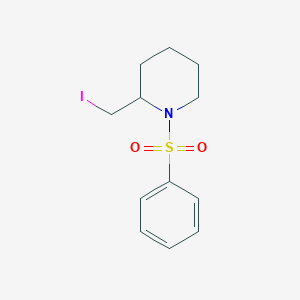
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)

